molecular formula C5H9NO4 B555638 (R)-2-Amino-4-methoxy-4-oxobutanoic acid CAS No. 21394-81-0

(R)-2-Amino-4-methoxy-4-oxobutanoic acid

Cat. No. B555638
CAS RN: 21394-81-0
M. Wt: 147.13 g/mol
InChI Key: SBRYFUVVWOMLLP-GSVOUGTGSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the functional groups present in the molecule.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions that are needed for the reaction to occur.



Physical And Chemical Properties Analysis

This includes studying properties such as the compound’s melting point, boiling point, solubility, and stability. It could also involve looking at the compound’s reactivity with other substances.


Scientific Research Applications

Asymmetric Catalytic Hydrogenation

  • A study conducted by Ostermeier et al. (2003) focused on the asymmetric catalytic hydrogenation of a compound similar to (R)-2-Amino-4-methoxy-4-oxobutanoic acid. This process achieved high enantiomeric excess and allowed the transformation of the product into compounds used as building blocks in natural product syntheses (Ostermeier, Brunner, Korff, & Helmchen, 2003).

Reactions with Binucleophilic Reagents

  • Research by Amalʼchieva et al. (2022) explored the interactions of 4-oxobutanoic acids with binucleophilic reagents, leading to the formation of various compounds. This study provided insights into the reactivity and potential applications of these compounds in chemical syntheses (Amalʼchieva, Grinev, Demeshko, & Yegorova, 2022).

Enzyme-Linked Immunosorbent Assay (ELISA) Development

  • Zhang et al. (2008) synthesized haptens related to 4-oxobutanoic acid, demonstrating their application in developing a sensitive ELISA for the analysis of fenthion in fruit samples. This research highlights the role of such compounds in improving analytical methods in food safety and agriculture (Zhang, Sun, Hu, Shen, Yang, Liang, Sun, & Liu, 2008).

Molecular Docking and Vibrational Studies

  • A 2018 study by Vanasundari et al. conducted molecular docking and vibrational studies on derivatives of 4-oxobutanoic acid. The research provided insights into the biological activities of these compounds, suggesting their potential pharmacological importance (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

Synthesis and Optical Properties for Alzheimer’s Diagnosis

  • A 2015 study by Fa et al. synthesized a novel fluorescent probe based on a 4-oxobutanoic acid derivative. This probe demonstrated high binding affinities towards β-amyloid aggregates, suggesting its application in the molecular diagnosis of Alzheimer’s disease (Fa, Zhou, Zhang, Yin, Zhang, Huo, Hou, Luo, Mao, & Zhang, 2015).

Aspartate Aminotransferase Isoenzyme Studies

  • Martins et al. (2001) investigated the enzymatic activities of aspartate aminotransferase isoenzymes using 2-amino-4-methoxy-4-oxobutanoic acid as an amino donor. This study contributed to understanding the structural differences between isoenzymes and their substrate specificity (Martins, Mourato, & de Varennes, 2001).

Safety And Hazards

This involves looking at the compound’s toxicity and any risks associated with handling or using it. It could also include studying the compound’s environmental impact.


Future Directions

This could involve looking at potential applications of the compound in areas such as medicine, industry, or research. It could also involve proposing further studies to learn more about the compound.


For a specific compound like “®-2-Amino-4-methoxy-4-oxobutanoic acid”, you would need to look up these details in scientific literature or databases. If you have access to a university library, they often have subscriptions to scientific journals and databases that you could use. Alternatively, there are public databases like PubChem, ChemSpider, and others that provide some of this information for many compounds. Please note that not all compounds will have all of this information available, as it depends on how much research has been done on them.


properties

IUPAC Name

(2R)-2-amino-4-methoxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c1-10-4(7)2-3(6)5(8)9/h3H,2,6H2,1H3,(H,8,9)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRYFUVVWOMLLP-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-4-methoxy-4-oxobutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Seitz, M Auth, T Prinz, M Hau, P Tzortzoglou… - 2023 - chemrxiv.org
Epigenetic modulators such as Lysine-specific Demethylase 1 (LSD1) and Histone Deacetylases (HDACs), are drug targets for cancer, neuropsychiatric disease or inflammation but …
Number of citations: 2 chemrxiv.org

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